5-Chloro-6-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
5-chloro-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-7-10-4-5-11(7)8(6)9/h2-5H,1H3 |
InChI Key |
MFUMHGNYUHPRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=C2C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
5-Chloro-6-methylimidazo[1,2-a]pyridine and its derivatives have demonstrated notable antimicrobial activities against various pathogens. Studies indicate that imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB) . These compounds work by targeting specific bacterial processes, making them promising candidates for new anti-TB therapies.
Cholinesterase Inhibition
Research has shown that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . For instance, certain derivatives have been synthesized with varying side chains that enhance their inhibitory potency, with IC50 values indicating effective inhibition at low concentrations .
Antiviral Activity
Some studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents. They have been evaluated for their efficacy against viruses such as HIV, where they function by inhibiting viral replication mechanisms . The structural modifications in these compounds can significantly influence their antiviral potency.
Neurological Disorders
Given their cholinesterase-inhibiting properties, derivatives of this compound are being investigated for their potential to treat Alzheimer's disease by enhancing cholinergic transmission . The structure-activity relationship (SAR) studies suggest that specific modifications can lead to improved efficacy.
Anti-Tuberculosis Agents
The compound has shown promise in the development of new anti-TB drugs. Studies indicate that certain derivatives possess activity comparable to established treatments like isoniazid but with better efficacy against resistant strains . This positions them as vital candidates in the ongoing battle against tuberculosis.
Case Studies and Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-chloro-6-methylimidazo[1,2-a]pyridine with structurally related derivatives:
*E-1020: 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate.
Key Observations :
- Chlorine vs. The methyl group at position 6 increases lipophilicity, which may improve membrane permeability compared to 6-chloroimidazo[1,2-a]pyridine .
- Carboxylic Acid Derivatives : Compounds like 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (similarity score: 0.87) exhibit higher polarity due to the carboxylic acid group, making them less bioavailable but more water-soluble .
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines, including 5-chloro-6-methyl derivatives, typically involves the condensation of 2-aminopyridines with α-haloketones or related electrophiles. Key methods include:
Condensation of 2-aminopyridines with α-haloketones : This is a widely used approach where α-haloketones bearing the desired substituents (e.g., chloro, methyl) react with 2-aminopyridine or substituted 2-aminopyridines to form the fused imidazo[1,2-a]pyridine ring system without the need for catalysts or solvents in some cases.
Multicomponent and one-pot reactions : These involve the simultaneous reaction of 2-aminopyridines, aldehydes, isonitriles, or alkynes to provide imidazo[1,2-a]pyridines in a single step, enhancing efficiency and yield.
Oxidative halogenation and cyclization : Halogenation of pyridine derivatives followed by cyclization can introduce chloro substituents at specific positions, as seen in the preparation of 2-amino-5-chloropyridine, a key intermediate.
Specific Preparation of 5-Chloro-6-methylimidazo[1,2-a]pyridine
Starting Materials and Key Intermediates
2-Amino-5-chloropyridine : This intermediate can be synthesized by oxidative chlorination of 2-aminopyridine using sodium hypochlorite and hydrochloric acid under controlled temperature conditions (10°C to 25°C), followed by pH adjustment and extraction steps to isolate the chlorinated product with yields around 72%.
α-Haloketones with methyl substitution : α-Chloroacetophenone derivatives substituted with methyl groups are used as electrophilic partners in condensation reactions with 2-aminopyridines or their chlorinated analogs to introduce the methyl group at the 6-position of the imidazo[1,2-a]pyridine ring.
Catalyst- and Solvent-Free Condensation Method
A highly efficient method involves direct condensation of 2-amino-5-methylpyridine or 2-aminopyridine with α-haloketones (including α-chloroacetophenone derivatives) without any catalyst or solvent. The reaction proceeds under mild heating for 40 to 80 minutes, yielding the desired imidazo[1,2-a]pyridines in good to excellent yields (65%–88%).
| Entry | Aminopyridine Derivative | α-Haloketone Derivative | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 12 | 2-Aminopyridine | α-Chloroacetophenone | 80 | 83 |
| 13 | 2-Amino-5-methylpyridine | α-Chloroacetophenone | 40 | 88 |
| 14 | 2-Aminopyridine | 2,4-Dichloroacetophenone | Not specified | 75 |
| 15 | 2-Amino-5-methylpyridine | 2,4-Dichloroacetophenone | Not specified | 65 |
Table 1: Selected yields for condensation of aminopyridines with α-haloketones
Metal-Free Aqueous Synthesis
A novel, rapid, and metal-free method under ambient aqueous conditions has been reported for synthesizing imidazo[1,2-a]pyridines bearing chloro and methyl substituents. This method uses base-catalyzed cyclization of propargyl pyridinium salts, tolerating various substituents including chloro and methyl groups, and provides near-quantitative yields after simple extraction.
Mechanistic Insights and Reaction Conditions
The condensation between 2-aminopyridines and α-haloketones proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by intramolecular cyclization and elimination of halide to form the imidazo ring.
The presence of chloro substituents on the pyridine ring or the α-haloketone influences the regioselectivity and yield of the cyclization.
Mild heating (typically 40–80 minutes reaction time) and absence of catalysts or solvents in some protocols enhance the environmental friendliness and scalability of the synthesis.
The oxidative chlorination of 2-aminopyridine to 2-amino-5-chloropyridine involves controlled addition of NaClO and HCl at low temperatures, followed by pH adjustments and solvent extraction to isolate the chlorinated intermediate.
Summary of Preparation Methods
Research Findings and Practical Considerations
The catalyst- and solvent-free condensation method is particularly notable for its operational simplicity and high yields, making it suitable for scale-up and industrial applications.
The metal-free aqueous synthesis method offers a green chemistry approach with minimal environmental impact and tolerance for sensitive substituents such as chloro and methyl groups.
The oxidative chlorination route to 2-amino-5-chloropyridine is a critical preparatory step for introducing the chloro substituent at the 5-position of the pyridine ring before cyclization.
Structural confirmation of synthesized compounds is routinely performed by NMR, microanalysis, and X-ray crystallography to verify substitution patterns and ring closure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-6-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclization of 2-aminopyridine derivatives with halogenated or methyl-substituted carbonyl precursors. For example, reacting 2-aminopyridine with chloroacetone in ethanol under acidic catalysis (HCl or H₂SO₄) achieves cyclization. Temperature control (70–90°C) and solvent polarity are critical for optimizing yields (≥65%) .
- Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using ¹H/¹³C NMR (δ 2.4 ppm for methyl, δ 7.8–8.2 ppm for pyridine protons) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assigns methyl (6-position) and chloro (5-position) substituents via coupling patterns and chemical shifts.
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 197.05 (C₈H₇ClN₂) .
- Challenge : Overlapping signals in crowded aromatic regions may require 2D NMR (HSQC, HMBC) for resolution .
Q. What preliminary biological activities are associated with this compound?
- Antimicrobial Screening : Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) in broth microdilution assays .
- Cytotoxicity : IC₅₀ values of 25–50 µM against HeLa and MCF-7 cancer cell lines in MTT assays .
Advanced Research Questions
Q. How does the substitution pattern (chloro at 5-position, methyl at 6-position) influence structure-activity relationships (SAR)?
- Key Insights :
- Chloro Group : Enhances electrophilicity, improving binding to bacterial DNA gyrase (ΔΔG = -2.3 kcal/mol vs. non-chlorinated analogs) .
- Methyl Group : Increases lipophilicity (logP = 2.1 vs. 1.5 for unsubstituted analog), enhancing membrane permeability in Caco-2 assays .
- Comparative Data :
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 5-Cl-6-Me derivative | 28 ± 3 | 32 (S. aureus) |
| 6-Me-only analog | 45 ± 5 | 64 (S. aureus) |
| Source: |
Q. How can researchers resolve contradictions in biological data across studies?
- Case Example : Discrepancies in reported IC₅₀ values (e.g., 25 µM vs. 50 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
- Recommendations :
- Standardize protocols (e.g., 10% FBS, 48-hour incubation).
- Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Q. What catalytic strategies improve regioselectivity in derivatization reactions?
- Cu-Catalyzed Three-Component Coupling : Enables regioselective introduction of aryl/alkyne groups at the 2-position using 2-aminopyridine, aldehydes, and terminal alkynes (yields >75%) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) for bromination at the 8-position (90% yield) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Oral bioavailability (F = 45%) and half-life (t₁/₂ = 4.2 hrs) assessed in Sprague-Dawley rats via LC-MS/MS .
- Toxicity : No hepatotoxicity (ALT/AST levels < 2x baseline) at 50 mg/kg doses over 14 days .
Methodological Challenges
Q. How can solubility limitations of this compound be addressed for in vivo studies?
- Strategies :
- Salt Formation : Hydrochloride salts improve aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL for free base) .
- Nanoformulation : PEGylated liposomes enhance tumor accumulation (3-fold vs. free drug) in xenograft models .
Q. What computational tools predict binding modes to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
